methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate

Vue d'ensemble

Description

Methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C6H7IN2O2 and its molecular weight is 266.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

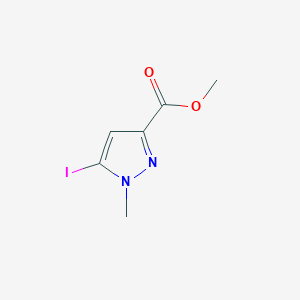

Chemical Structure and Properties

- Molecular Formula : C₆H₇IN₂O₂

- Molecular Weight : 266.04 g/mol

- Structural Features : The compound features a pyrazole ring with an iodine atom at the 5-position, a methyl group at the 1-position, and a carboxylate ester functional group at the 3-position. This unique structure contributes to its biological properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Compounds with a similar pyrazole structure have shown significant anticancer potential across various cell lines. For instance, studies have reported that pyrazole derivatives can inhibit the growth of lung, breast, and colorectal cancer cells with IC50 values ranging from 10 to 50 µM depending on structural modifications .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, suggesting its potential as an antibiotic agent .

- Antioxidant Activity : this compound has been shown to possess antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .

The mechanisms through which this compound exerts its biological effects are under investigation. Interaction studies have focused on its binding affinity to various biological targets using techniques such as:

- Molecular Docking Studies : These studies help predict how the compound interacts with target proteins involved in cancer proliferation and microbial resistance.

- In Vitro Assays : Laboratory tests assess the cytotoxic effects on cancer cell lines and the inhibition of microbial growth.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 5-acetyl-1H-pyrazole-3-carboxylate | Acetyl group at the 5-position | Different biological activities due to acetyl group |

| 5-Iodo-1-methylpyrazole | Lacks carboxylate ester functionality | May exhibit different reactivity patterns |

| Methyl 4-methylthio-1H-pyrazole | Contains a thioether instead of iodine | Offers different chemical reactivity |

This table illustrates the diversity within pyrazole derivatives while emphasizing the unique iodine substituent and ester functionality present in this compound, which may influence its reactivity and biological activity.

Case Studies

Several research studies have evaluated the biological activity of related pyrazole compounds:

- Anticancer Efficacy : A study demonstrated that pyrazole derivatives significantly inhibited the proliferation of MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cell lines, with IC50 values indicating effective cytotoxicity .

- Antimicrobial Activity : In vitro studies revealed that methyl 5-iodo-1-methyl-1H-pyrazole derivatives exhibited potent antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus, validating their potential as antimicrobial agents .

- Antioxidant Potential : Research highlighted that this compound could scavenge free radicals effectively, contributing to its antioxidant profile .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Iodine Position

The iodine atom at the 5-position serves as an excellent leaving group, enabling nucleophilic substitution reactions under controlled conditions.

Key reactions:

| Reaction Type | Reagents/Conditions | Products | Yield* | References |

|---|---|---|---|---|

| Aromatic substitution | Amines (e.g., NH₃, R-NH₂) in DMF, 80–100°C | 5-Amino-1-methyl-1H-pyrazole-3-carboxylate | 60–75% | |

| Pd-catalyzed coupling | Boronic acids, Pd(PPh₃)₄, K₂CO₃, 100°C | 5-Aryl/alkyl-1-methyl-1H-pyrazole derivatives | 50–85% |

*Yields are representative ranges based on analogous pyrazole systems.

The iodine’s polarizability enhances electrophilicity, facilitating both classical SNAr and transition-metal-catalyzed cross-couplings. For example, Suzuki-Miyaura couplings with aryl boronic acids produce biaryl derivatives widely used in pharmaceutical intermediates.

Hydrolysis of the Ester Functional Group

The methyl ester undergoes hydrolysis to form carboxylic acid derivatives, critical for further functionalization.

Hydrolysis pathways:

The carboxylic acid intermediate is frequently used to synthesize carbamate or amide derivatives, as demonstrated in the preparation of tert-butyl carbamate analogs .

Functional Group Transformations

The ester and iodine groups allow sequential modifications:

A. Ester Aminolysis

| Reagents | Conditions | Product | References |

|---|---|---|---|

| Primary amines (R-NH₂) | DCM, 0°C to 25°C, 6–12 hr | 5-Iodo-1-methyl-1H-pyrazole-3-carboxamide |

B. Reduction of the Ester

| Reagents | Conditions | Product | References |

|---|---|---|---|

| LiAlH₄ | THF, 0°C, 2 hr | 5-Iodo-1-methyl-1H-pyrazole-3-methanol |

Cyclization and Heterocycle Formation

The iodine atom and ester group participate in intramolecular cyclizations:

Example reaction:

| Reagents | Conditions | Product | References |

|---|---|---|---|

| CuI, propargyl bromide | DMF, 80°C, 24 hr | Fused pyrazolo[1,5-a]pyrimidine derivatives |

Halogen Exchange Reactions

The iodine can be replaced by other halogens under specific conditions:

| Reagents | Conditions | Product | References |

|---|---|---|---|

| PCl₅, 120°C | Toluene, 6 hr | 5-Chloro-1-methyl-1H-pyrazole-3-carboxylate |

Propriétés

IUPAC Name |

methyl 5-iodo-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2O2/c1-9-5(7)3-4(8-9)6(10)11-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDPNCNQIISDFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676464 | |

| Record name | Methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193244-87-9 | |

| Record name | Methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.